molecular formula C17H12 B028209 3H-Cyclonona(def)biphenylene CAS No. 104642-21-9

3H-Cyclonona(def)biphenylene

Cat. No. B028209
M. Wt: 216.28 g/mol
InChI Key: FNQKRQMQQQHBTE-PORYWJCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Cyclonona(def)biphenylene is a polycyclic aromatic hydrocarbon that has been the subject of scientific research for its potential applications in various fields. This compound is known for its unique structure, which consists of two fused benzene rings and a nine-membered ring.

Mechanism Of Action

The mechanism of action of 3H-Cyclonona(def)biphenylene is not well understood. However, studies have shown that this compound can interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. This may explain its potential anticancer and antimicrobial properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3H-Cyclonona(def)biphenylene are not well studied. However, studies have shown that this compound can induce cytotoxicity in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 3H-Cyclonona(def)biphenylene in lab experiments is its unique structure, which allows for the synthesis of novel compounds with potential applications in various fields. However, the low yield of the synthesis method and the limited understanding of its mechanism of action may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3H-Cyclonona(def)biphenylene. One direction is the development of new synthesis methods that can increase the yield of this compound. Another direction is the study of its mechanism of action, which may lead to the development of new therapeutic agents. Additionally, the study of its potential applications in organic electronics and materials science may lead to the development of new technologies with practical applications.

Synthesis Methods

The synthesis of 3H-Cyclonona(def)biphenylene is a complex process that involves several steps. The first step is the synthesis of 2,7-dibromobenzofuran, which is then converted to 2,7-dibromo-9,9-dimethyl-9H-fluorene. This compound is then subjected to a series of reactions to form 3H-Cyclonona(def)biphenylene. The yield of this synthesis method is around 10-20%.

Scientific Research Applications

3H-Cyclonona(def)biphenylene has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in the development of organic solar cells and light-emitting diodes. In materials science, 3H-Cyclonona(def)biphenylene has been used as a precursor for the synthesis of carbon nanotubes, which have potential applications in the development of nanoelectronics and nanosensors. In medicinal chemistry, this compound has been studied for its potential anticancer and antimicrobial properties.

properties

CAS RN

104642-21-9

Product Name

3H-Cyclonona(def)biphenylene

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

(8Z,11Z)-tetracyclo[11.4.0.02,7.03,17]heptadeca-1,3(17),4,6,8,11,13,15-octaene

InChI

InChI=1S/C17H12/c1-2-6-12-8-4-10-14-15-11-5-9-13(7-3-1)17(15)16(12)14/h2-11H,1H2/b6-2-,7-3-

InChI Key

FNQKRQMQQQHBTE-PORYWJCVSA-N

Isomeric SMILES

C/1/C=C\C2=CC=CC3=C4C(=C23)C(=CC=C4)/C=C1

SMILES

C1C=CC2=CC=CC3=C4C=CC=C(C4=C23)C=C1

Canonical SMILES

C1C=CC2=CC=CC3=C4C=CC=C(C4=C23)C=C1

synonyms

3H-Cyclonona(def)biphenylene

Origin of Product

United States

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